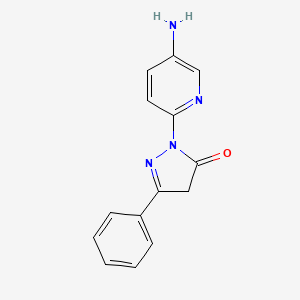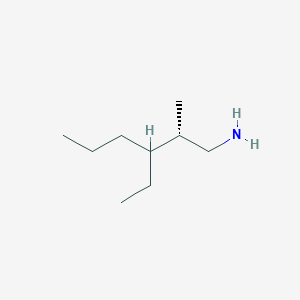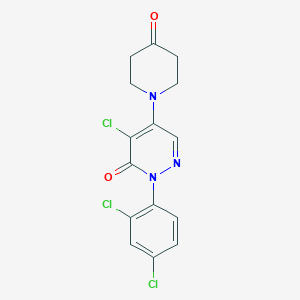
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone, commonly known as 5-chloro-2-chlorophenyl-4-oxopiperidine-3-pyridazinone (CPCOP), is a novel compound with promising potential in scientific research applications. CPCOP is a unique compound that combines the properties of both a pyridazinone and a piperidine, making it an attractive candidate for a range of research applications.
Aplicaciones Científicas De Investigación
Pharmacological Potential
Research indicates that compounds with pyridazinone structures, such as the one , have been associated with various biological activities. Notably, pyridazinones have been explored for their potential as selective cyclooxygenase (COX) inhibitors. A specific compound, ABT-963, a vicinally disubstituted pyridazinone, has demonstrated significant COX-2 inhibition, improved solubility, oral anti-inflammatory potency, and gastric safety in animal models. These findings suggest that structurally related pyridazinones could be investigated for their pharmacological potential in treating inflammation and pain associated with conditions like arthritis (Asif, 2016).
Environmental Remediation
The presence of chlorophenol compounds, structurally related to the chlorophenyl component of the compound , in wastewater from the pesticide industry highlights the environmental impact of such chemicals. Studies focusing on wastewater treatment have shown that combinations of biological processes and granular activated carbon can effectively remove a wide range of toxic pollutants, including chlorophenols, by 80-90%. This suggests potential research avenues in exploring similar compounds for their behavior in environmental systems and their removal from wastewater (Goodwin et al., 2018).
Toxicity and Environmental Impact
Chlorophenols, sharing structural similarity with the dichlorophenyl part of the compound, have been extensively reviewed for their environmental impact. They exert moderate toxic effects on both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure. The persistence and bioaccumulation potential of these compounds raise concerns about their environmental safety. This context suggests the importance of assessing related compounds for their environmental fate, toxicity, and remediation strategies (Krijgsheld & Gen, 1986).
Antioxidant and Radical Scavenging Activity
Compounds with azolo[d]pyridazinone structures, which are chemically related to the compound , have been associated with diverse pharmacological activities, including antioxidant and radical scavenging activities. This suggests potential research applications in exploring antioxidant properties and mechanisms of action for novel compounds within this chemical class (Tan & Ozadali Sari, 2020).
Propiedades
IUPAC Name |
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2/c16-9-1-2-12(11(17)7-9)21-15(23)14(18)13(8-19-21)20-5-3-10(22)4-6-20/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQHIECFPZNULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C(=O)N(N=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

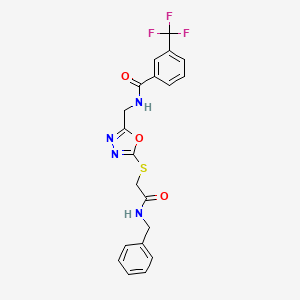

![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)
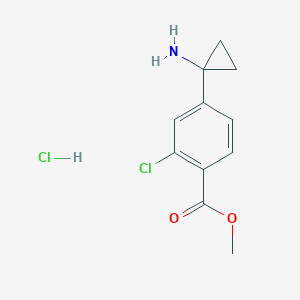
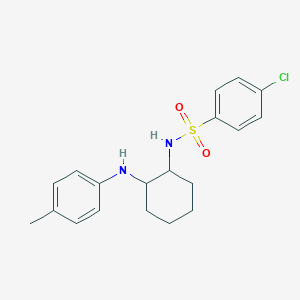

![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)
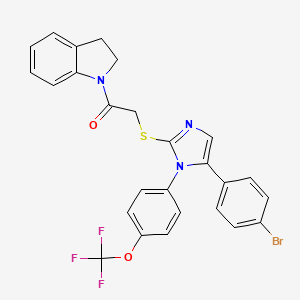
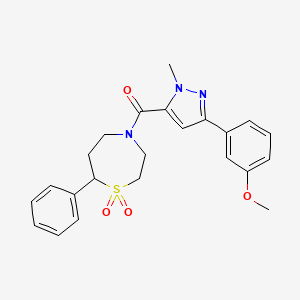
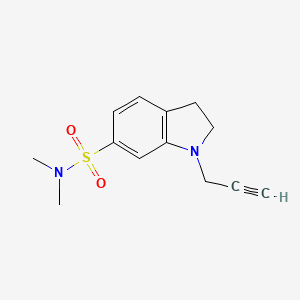
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)
